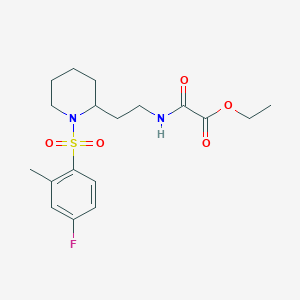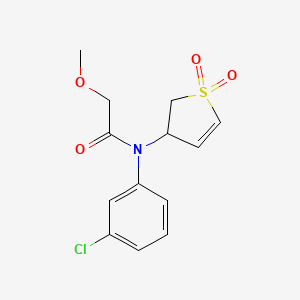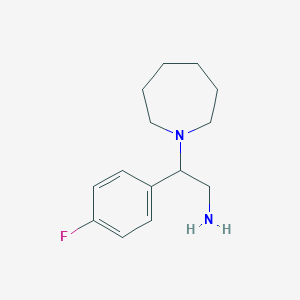![molecular formula C22H22N2O5S B2719345 9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline CAS No. 866848-38-6](/img/structure/B2719345.png)
9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline” is a chemical compound with the molecular formula C22H22N2O5S and a molecular weight of 426.49. It is a derivative of quinoline, a class of compounds that have been found to have interesting pharmaceutical and biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline”, such as its boiling point, melting point, flash point, and density, are not provided in the available resources .Applications De Recherche Scientifique
DNA Binding and Antitumor Evaluation
A study conducted by Hranjec et al. (2007) focused on the synthesis of novel cyano- and amidino-substituted benzimidazoles and benzimidazo[1,2-a]quinolines, including morpholino-substituted compounds. These compounds showed significant antiproliferative effects, with the morpholino-substituted compound demonstrating high activity among all acyclic derivatives. The cyclic compounds, which include quinoline derivatives, were found to be more potent due to their ability to intercalate into DNA. This intercalation is critical for their biological effects, making them candidates for further development as potential antitumor agents (Hranjec et al., 2007).
Fluorophore Applications in Biochemistry and Medicine
Quinoline derivatives, including aminoquinolines, are noted for their efficiency as fluorophores. Aleksanyan and Hambardzumyan (2013) discuss the wide usage of these derivatives in studying various biological systems. Their relevance in biochemistry and medicine stems from their properties as sensitive and selective compounds. This makes them promising for applications in areas requiring detailed biological system analysis (Aleksanyan & Hambardzumyan, 2013).
Potential as Caspase-3 Inhibitors
Kravchenko et al. (2005) synthesized a series of quinoline derivatives, including 4-methyl-8-(morpholine-4-sulfonyl) pyrrolo[3,4-c]quinolines, as nonpeptide small molecule inhibitors of caspase-3. These compounds represent a new chemotype of caspase-3 inhibitors, with several identified as potent inhibitors. This suggests their potential application in therapeutic strategies targeting diseases where caspase-3 activity is implicated (Kravchenko et al., 2005).
Modular Catalyst System for Pharmaceutical Applications
Wendlandt and Stahl (2014) report the development of o-quinone-based catalysts for the oxidative dehydrogenation of tetrahydroquinolines to quinolines. These catalysts are particularly relevant due to the presence of quinolines in numerous FDA-approved pharmaceuticals and bioactive compounds. The research demonstrates the utility of these catalysts in preparing medicinally relevant quinolines, highlighting their potential in pharmaceutical synthesis (Wendlandt & Stahl, 2014).
Safety and Hazards
Orientations Futures
The future directions for research on “9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline” and similar compounds could include further exploration of their synthesis, investigation of their chemical reactivity, elucidation of their mechanisms of action, and assessment of their physical and chemical properties. Additionally, given the biological activities of quinoline derivatives, there may be potential for the development of new pharmaceuticals .
Propriétés
IUPAC Name |
8-(4-methylphenyl)sulfonyl-9-morpholin-4-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-15-2-4-16(5-3-15)30(25,26)21-14-23-18-13-20-19(28-10-11-29-20)12-17(18)22(21)24-6-8-27-9-7-24/h2-5,12-14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMKDJJBMMQWKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2719272.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2719273.png)
![2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2719274.png)

![Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B2719277.png)
![5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B2719278.png)

![Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride](/img/structure/B2719282.png)

